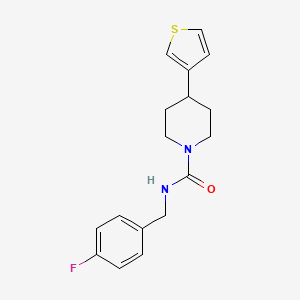
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzyl group, a thiophenyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- N-(4-methylbenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- N-(4-bromobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Comparison: N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets compared to its chlorinated, methylated, or brominated analogs.
生物活性
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety, which may contribute to its biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes. Notably, it has been evaluated for its activity against Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value indicative of its potency.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | AbTYR | 26.0 | Competitive Inhibition |
The docking analysis suggested that the compound binds effectively to the active site of the enzyme, forming significant interactions with key amino acid residues, which is critical for its inhibitory activity .
Case Studies
In a recent study focusing on piperazine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The results indicated that derivatives with fluorinated aromatic groups exhibited enhanced inhibitory effects against tyrosinase, supporting the hypothesis that fluorine substitution can modulate biological activity .
Pharmacological Implications
The biological activity of this compound suggests potential applications in dermatological treatments aimed at reducing hyperpigmentation through tyrosinase inhibition. Additionally, its structural characteristics may allow for further modifications leading to improved efficacy and selectivity against various targets.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFHOBRUOZBAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













